2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a chlorinated phenyl group, a piperidine ring, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Attachment of the Chloropyrimidine Group: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the chloropyrimidine, forming an ether linkage.
Introduction of the Chlorophenyl Group: The final step involves the Friedel-Crafts acylation reaction where the chlorophenyl group is introduced to the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyrimidine and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ethanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(3-piperidinyl)ethanone
- 2-(4-Chlorophenyl)-1-(3-(pyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- 2-(4-Chlorophenyl)-1-(3-(5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Uniqueness
2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of both the chloropyrimidine and piperidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-13-5-3-12(4-6-13)8-16(23)22-7-1-2-15(11-22)24-17-20-9-14(19)10-21-17/h3-6,9-10,15H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEMCRJMLNYFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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